S-acetyl-PEG3-Boc: A Technical Guide for Researchers in Drug Development
S-acetyl-PEG3-Boc: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding S-acetyl-PEG3-Boc
S-acetyl-PEG3-Boc is a heterobifunctional chemical linker instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that, instead of merely inhibiting a target protein, co-opt the cell's natural protein disposal machinery to induce its degradation.[1][2] S-acetyl-PEG3-Boc serves as a crucial bridge within the PROTAC molecule, connecting a ligand that binds to the target protein of interest with a ligand that recruits an E3 ubiquitin ligase.
The structure of S-acetyl-PEG3-Boc is characterized by three key components:
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S-acetyl group: A protected thiol group that, upon deprotection, provides a reactive handle for conjugation to a ligand.
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PEG3 (triethylene glycol) spacer: A short polyethylene glycol chain that enhances the solubility and optimizes the spatial orientation of the resulting PROTAC, facilitating the formation of a productive ternary complex between the target protein and the E3 ligase.[3]
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Boc (tert-butyloxycarbonyl) group: A protecting group for an amine, which, when removed, reveals a primary amine for conjugation to the other ligand.
The strategic design of S-acetyl-PEG3-Boc allows for a controlled, stepwise synthesis of PROTACs, a process central to the development of these next-generation therapeutics.
Primary Function: A Linchpin in PROTAC Synthesis
The primary function of S-acetyl-PEG3-Boc is to act as a flexible and hydrophilic linker in the construction of PROTACs.[1][2] The linker's role is not passive; its length, flexibility, and chemical properties are critical determinants of a PROTAC's efficacy. An optimally designed linker, such as S-acetyl-PEG3-Boc, facilitates the correct orientation of the target protein and the E3 ligase, which is essential for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[4][5]
The synthesis of a PROTAC using a linker like S-acetyl-PEG3-Boc typically follows a convergent approach where the target protein ligand and the E3 ligase ligand are synthesized or obtained separately and then joined via the linker. The bifunctional nature of S-acetyl-PEG3-Boc allows for sequential conjugation, providing chemists with precise control over the assembly of the final PROTAC molecule.
Physicochemical and Quantitative Data
Below is a summary of the key physicochemical properties of S-acetyl-PEG3-Boc and related compounds. This data is essential for planning synthetic routes and for understanding the physical behavior of the linker.
| Property | Value | Source |
| Chemical Formula | C15H28O6S | MedChemExpress, BroadPharm |
| Molecular Weight | 336.44 g/mol | MedChemExpress, BroadPharm |
| CAS Number | 1818294-27-7 | MedChemExpress, BroadPharm |
| Appearance | Colorless to light yellow oil | Typical for similar PEG compounds |
| Solubility | Soluble in DMSO, DMF, Methanol | Typical for similar PEG compounds |
| Purity | Typically ≥95% | BroadPharm |
| Storage Conditions | -20°C for long-term storage | BroadPharm |
Experimental Protocols
Representative Protocol for PROTAC Synthesis using a Boc-PEG-Thiol Linker:
Step 1: Deprotection of the S-acetyl Group and Conjugation to the First Ligand (e.g., Target Protein Ligand with a suitable electrophile)
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Deprotection: Dissolve S-acetyl-PEG3-Boc in a suitable solvent (e.g., methanol). Add a deprotecting agent such as sodium methoxide or hydroxylamine at room temperature. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the deprotection is complete.
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Purification: Quench the reaction and purify the resulting Boc-PEG3-thiol linker using column chromatography on silica gel.
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Conjugation: Dissolve the purified Boc-PEG3-thiol and the target protein ligand (functionalized with an electrophile, e.g., a maleimide or iodoacetamide) in a reaction solvent like N,N-dimethylformamide (DMF). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) and stir the reaction at room temperature. Monitor the progress by LC-MS.
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Purification: Upon completion, purify the conjugate (Boc-PEG3-Ligand 1) by preparative high-performance liquid chromatography (HPLC).
Step 2: Deprotection of the Boc Group and Conjugation to the Second Ligand (e.g., E3 Ligase Ligand with a carboxylic acid)
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Boc Deprotection: Dissolve the purified Boc-PEG3-Ligand 1 conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA). Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).
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Solvent Removal: Remove the TFA and DCM under reduced pressure.
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Amide Coupling: Dissolve the resulting amine-PEG3-Ligand 1, the E3 ligase ligand (containing a carboxylic acid), and a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF. Add DIPEA and stir the reaction at room temperature overnight.
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Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.
Characterization: The final PROTAC should be characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Mandatory Visualizations
Diagram 1: General Mechanism of PROTAC Action
